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molecular formula C8H9NO5S B1595648 2-(3-Nitrophenylsulfonyl)ethanol CAS No. 41687-30-3

2-(3-Nitrophenylsulfonyl)ethanol

Cat. No. B1595648
M. Wt: 231.23 g/mol
InChI Key: VMORQDKKMBAQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410100B2

Procedure details

2-(Phenylsulfonyl)-ethanol (2.5 g; 13 mmol) was dissolved in 5.5 ml of conc. sulphuric acid and treated in portions with potassium nitrate (2 g; 20 mmol). The reaction mixture was heated for 2 hours at 90° C., then poured onto ice and potassium carbonate was added. The mixture was extracted several times with ethyl acetate and the combined organic layers were concentrated to obtain 0.9 g (3.9 mmol, 30% yield) of 2-(3-nitro-phenylsulfonyl)-ethanol as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11][OH:12])(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N+:13]([O-])([O-:15])=[O:14].[K+].C(=O)([O-])[O-].[K+].[K+]>S(=O)(=O)(O)O>[N+:13]([C:5]1[CH:6]=[C:1]([S:7]([CH2:10][CH2:11][OH:12])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=1)([O-:15])=[O:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCO
Name
Quantity
5.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
potassium nitrate
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.9 mmol
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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